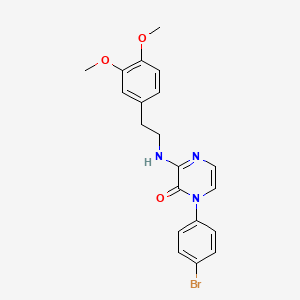

(E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

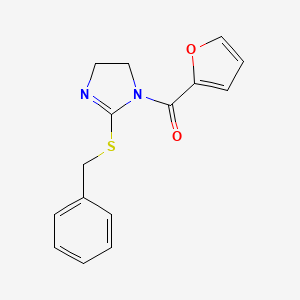

“(E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman” is likely a chromane derivative. Chromanes are important classes of benzopyran derivatives found in many natural products and synthetic molecules that frequently exhibit unique biological and pharmacological activities .

Synthesis Analysis

A highly enantio- and diastereoselective method for the synthesis of functionalized chroman-2-ones and chromanes was achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using density functional theory (DFT/B3LYP) at 6-311G basis sets to evaluate molecular geometry, vibrational analysis, and electronic absorption spectra .Chemical Reactions Analysis

The reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols gives the expected domino Michael/hemiacetalization products, which may be converted to functionalized chroman-2-ones and chromanes by PCC oxidation and dehydroxylation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques, including FTIR, FT-Raman, UV–Visible, and NMR .Applications De Recherche Scientifique

Chemical Properties and Applications

(E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman, a chroman derivative, has been the subject of various studies due to its unique chemical structure, which includes bromo, methoxy, and nitrovinyl functional groups. These groups are known to influence the chemical behavior and potential applications of such compounds in scientific research. While direct studies on this specific compound are limited, insights can be drawn from research on similar compounds.

Coloring and Dyeing Applications

Compounds similar to (E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman, with variations in halogenation (bromo, chloro) and nitration (nitro), have been explored for their potential in high-strength dyes. These dyes are characterized by their brilliance, color strength, and fastness properties, making them suitable for applications in air-drying surface coatings, rigid polyvinyl chloride, and emulsion paints R. Abrahams, 2019.

Synthetic Chemistry

The synthesis and reactivity of compounds with methoxy or nitro groups have been extensively studied. For example, the presence of a methoxy group in the furan ring can significantly alter the outcomes of cycloaddition and ring-opening reactions, leading to the formation of complex derivatives A. Mance et al., 2002. Such research is crucial for developing new synthetic pathways and materials with potential applications in pharmaceuticals and materials science.

X-ray and DFT Studies

X-ray diffraction and density functional theory (DFT) have been employed to study the structure of chroman derivatives, revealing insights into their molecular geometry and intermolecular interactions. This analytical approach is vital for understanding the physical and chemical properties of these compounds, which can influence their applications in various fields, including drug design and materials science Nayim Sepay et al., 2018.

Photopolymerization and Bioreductive Agents

Research into the photopolymerization process and the development of bioreductive alkylating agents highlights the potential of chroman derivatives in advanced material synthesis and therapeutic applications. These studies contribute to the development of novel materials with specific properties, such as improved stability or reactivity under light exposure, and the exploration of new cancer therapies Y. Guillaneuf et al., 2010.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Future research could focus on developing novel catalytic methods using modularly designed organocatalysts (MDOs), which are self-assembled in the reaction media from cinchona alkaloid derivatives and amino acids . Additionally, the synthesis of chiral heterocyclic systems containing spiro[chroman-3,3′-pyrazol] scaffolds has been developed , which could be a potential direction for future research involving “(E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman”.

Propriétés

IUPAC Name |

5-bromo-6-methoxy-8-[(E)-2-nitroethenyl]-3,4-dihydro-2H-chromene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO4/c1-17-10-7-8(4-5-14(15)16)12-9(11(10)13)3-2-6-18-12/h4-5,7H,2-3,6H2,1H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHPPCPCUFTPTG-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)C=C[N+](=O)[O-])OCCC2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C(=C1)/C=C/[N+](=O)[O-])OCCC2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B2752863.png)

![Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2752869.png)

![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-quinoxalin-2-ylmethanone](/img/structure/B2752876.png)

![(E)-N-[1-(5-Chlorothiophen-2-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2752879.png)

![N-[(4-Methoxynaphthalen-1-yl)methyl]oxirane-2-carboxamide](/img/structure/B2752881.png)